7-Propoxyquinolin-3-amine
CAS No.:
Cat. No.: VC15973025
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 7-propoxyquinolin-3-amine |
| Standard InChI | InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3 |
| Standard InChI Key | ZUTZWNZPOLENOR-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC2=NC=C(C=C2C=C1)N |
Introduction
Chemical Identity and Structural Characteristics
7-Propoxyquinolin-3-amine (CAS: 1365942-12-6) is a quinoline-based molecule featuring a propoxy group at the 7-position and an amine moiety at the 3-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound’s structure combines the aromatic heterocyclic framework of quinoline with functional groups that enhance solubility and reactivity.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Purity | Standard grade (≥95%) | |
| Stability | Moisture-sensitive; store inert | |
| Storage Temperature | 2–8°C | |
| Packaging | 1g, 5g, 10g sealed vials |
The propoxy chain confers moderate lipophilicity, while the amine group enables participation in hydrogen bonding, suggesting potential for biological interactions .
Synthesis and Industrial Availability
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Quinoline core functionalization via Friedländer or Skraup synthesis.
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Alkoxy group introduction through nucleophilic substitution or Ullmann coupling.
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Amine group installation using reductive amination or Buchwald-Hartwig catalysis .
Industrial suppliers such as Bide Pharm offer the compound at scales from 1g to 10g, with pricing tiers reflecting batch size (Table 1) .
| City | 1g Price (USD) | 5g Price (USD) | 10g Price (USD) |
|---|---|---|---|
| Shanghai | 120 | 480 | 900 |
| Shenzhen | 125 | 500 | 950 |
| Wuhan | 130 | 520 | 980 |
Stability and Degradation Profiles
Thermal Stability
Decomposition occurs above 150°C, generating:
Photolytic Behavior
UV-Vis studies (λ = 254 nm) show:
Regulatory and Environmental Considerations
Biodegradation
Predicted half-life in soil: 27–34 days (EPI Suite v4.11):
Disposal Guidelines
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Incinerate at ≥850°C with scrubbers (P251)
Future Research Directions
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Kinase Profiling: Screen against c-Met, VEGFR2, and ALK using HTRF® assays.
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ADMET Optimization: Assess logP (target <3), plasma protein binding, and CYP450 inhibition.
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Formulation Development: Explore PEGylated nanoparticles for enhanced bioavailability.
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